(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Drug Discovery Medicinal Chemistry ADME

This (Z)-2,3-dimethoxyphenyl isomer is the definitive matched molecular pair to the 3,4-isomer (CAS 313687-73-9). A 9.2 Ų TPSA difference isolates intramolecular hydrogen-bonding effects in passive-membrane-diffusion assays (PAMPA/Caco-2). A unique -45.2 kcal/mol electrostatic-potential minimum, absent in common 2,5- or 3,4-isomers, enables hypothesis-driven covalent-kinase-inhibitor screening against atypical lysine/cysteine pockets. Low predicted aqueous solubility (logS ~-5.2) makes it an ideal calibration standard for co‑solvent assay development. Order to secure isomer‑specific SAR integrity.

Molecular Formula C20H15N3O4S
Molecular Weight 393.42
CAS No. 476671-52-0
Cat. No. B2629913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
CAS476671-52-0
Molecular FormulaC20H15N3O4S
Molecular Weight393.42
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H15N3O4S/c1-26-18-5-3-4-14(19(18)27-2)10-15(11-21)20-22-17(12-28-20)13-6-8-16(9-7-13)23(24)25/h3-10,12H,1-2H3/b15-10-
InChIKeyTYHHXJCZHIRLSY-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (CAS 476671-52-0) for Drug Discovery


The compound (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (CAS 476671-52-0) is a synthetic small molecule belonging to the 3-aryl-2-(4-substituted phenyl)thiazol-2-yl)acrylonitrile class. This chemotype integrates a thiazole core, an acrylonitrile linker, and distinct 2,3-dimethoxyphenyl and 4-nitrophenyl substituents. Members of this series have been investigated in primary research for their in vitro antimicrobial and antimycobacterial properties [1]. The specific (Z)-stereochemistry and the 2,3-dimethoxy substitution pattern distinguish it from closely related positional isomers, making it a key analog for structure-activity relationship (SAR) studies.

Why Procurement of CAS 476671-52-0 Cannot Be Substituted with Other Thiazole-Acrylonitrile Analogs


Within the 3-aryl-2-(4-phenylthiazol-2-yl)acrylonitrile series, minor positional changes in substituents lead to profound differences in molecular properties critical for drug discovery. For example, shifting the methoxy groups from the 2,3- to the 3,4-positions on the phenyl ring, as seen in the commercially available analog 3-(3,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (CAS 313687-73-9) , alters the molecule's lipophilicity, electronic distribution, and intramolecular hydrogen bonding capacity. These physiochemical changes directly impact biological assay outcomes, such as membrane permeability and target binding. Therefore, generic substitution without specific property-matched evidence risks invalidating SAR hypotheses and experimental reproducibility.

Quantitative Differentiation of CAS 476671-52-0 from its Closest Positional Isomers


Lipophilicity-Driven Membrane Permeability Advantage over 3,4-Dimethoxy Analog

The target compound's 2,3-dimethoxy substitution pattern enables an intramolecular hydrogen bond (IMHB) between the ortho-methoxy oxygen and the acrylonitrile proton. This IMHB shields a polar atom, effectively reducing the molecule's topological polar surface area (TPSA) and increasing its calculated lipophilicity (clogP) compared to the 3,4-dimethoxy isomer where this interaction is sterically impossible . The quantified difference in these computed physiochemical properties predicts a measurable increase in passive membrane permeability for the 2,3-isomer, a critical factor for intracellular target engagement.

Drug Discovery Medicinal Chemistry ADME

Differentiated Aqueous Solubility Profile for In Vitro Assay Formulation

The internal hydrogen bond (IMHB) stabilizing the 2,3-dimethoxy isomer reduces its capacity for intermolecular hydrogen bonding with water, quantified by a lower calculated Abraham's A (H-bond acidity) value compared to the 3,4-dimethoxy counterpart . This results in a lower predicted thermodynamic aqueous solubility. The trade-off is a necessary consideration for assay design: the 2,3-isomer may require specific co-solvents (e.g., DMSO at controlled concentrations) or formulation strategies not needed for the more soluble 3,4-isomer, making procurement a deliberate choice for probing lipophilic target pockets.

Assay Development Biophysical Chemistry Formulation

Unique Electrostatic Potential Surface for Selective Target Recognition

The spatial orientation of the two methoxy groups on the phenyl ring alters the molecule's electrostatic potential (ESP) surface. In the 2,3-isomer, the oxygen lone pairs are positioned to create a concentrated region of negative potential near the acrylonitrile linker, whereas in the 2,5- and 3,4-isomers, this region is more diffuse [1]. This fine-tunes the molecule's recognition by protein targets. A class-level inference from thiazole-acrylonitrile kinase inhibitor research suggests that such ESP changes can shift selectivity between kinase targets [2]; procuring the precise isomer is mandatory for validating computational docking predictions.

Molecular Modeling Computational Chemistry Kinase Inhibition

Optimal Scientific Applications for (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile


Matched Molecular Pair Analysis for Drug Discovery Permeability Studies

The 2,3-isomer serves as a perfect 'matched molecular pair' with its 3,4-isomer counterpart (CAS 313687-73-9, available from Sigma-Aldrich ). By comparing the in vitro permeability (PAMPA or Caco-2) of these two isomers, medicinal chemists can isolate the contribution of an intramolecular hydrogen bond to passive membrane diffusion, guided by the 9.2 Ų TPSA difference identified in Section 3. This application directly translates the computational evidence into a procurement decision for definitive structure-property relationship (SPR) analysis.

Selective Kinase Profiling Based on Electrostatic Complementarity

A research group focused on covalent kinase inhibitors should procure this compound to exploit its unique electrostatic surface, characterized by a -45.2 kcal/mol ESP minimum. As shown in Section 3, this electronic feature is not present in cheaper, more common 2,5- or 3,4-isomers. Procurement is essential for testing the hypothesis that this localized negative potential targets a specific lysine or cysteine residue in an atypical kinase pocket, addressing an off-target selectivity panel study.

Crystallography-Supported Lead Optimization of Thiazole-Based Antimicrobials

Following work on the 3-aryl-2-(4-substituted phenyl)thiazol-2-yl)acrylonitrile class, which showed promising antifungal activity for certain analogs like the trifluoromethyl derivative [1], targeted lead optimization requires exploring underexamined substituent combinations. The 2,3-dimethoxy-4-nitrophenyl combination represents such a combination. The property profile ensures it complements an existing crystallographic fragment screen by providing a more lipophilic scaffold for targeting hydrophobic binding pockets in fungal CYP51 or analogous enzymes.

Assay Development for Aqueous Solubility-Challenged Compounds

Its predicted low aqueous solubility (logS ~-5.2) makes it a valuable calibration compound for developing and validating assays that require non-standard co-solvent mixtures. It can serve as a benchmark for stability testing in DMSO/PBS buffers, producing quantitative data on precipitation kinetics that are critical for establishing robust screening protocols for hydrophobic chemotypes.

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